molecular formula C19H24N4O2 B2854344 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 1235349-39-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Katalognummer B2854344
CAS-Nummer: 1235349-39-9
Molekulargewicht: 340.427
InChI-Schlüssel: RSEQEUCJCJZZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in several clinical trials.

Wirkmechanismus

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide exerts its therapeutic effects by inhibiting the activity of the phosphodiesterase 10A enzyme, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. These molecules are essential for the proper functioning of neurons and are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects:
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in preclinical models of neurological disorders. The compound has also been found to increase the levels of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are critical for proper neuronal function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide in laboratory experiments include its high potency, selectivity, and specificity for the phosphodiesterase 10A enzyme. However, the compound has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide as a therapeutic agent. These include investigating its efficacy in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's therapeutic effects and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel analogs and derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide may lead to the discovery of even more potent and selective inhibitors of the phosphodiesterase 10A enzyme.

Synthesemethoden

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide involves several steps, including the condensation of 2-aminopyrimidine with 4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with 2-(m-tolyloxy)acetyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of the phosphodiesterase 10A enzyme, which is involved in the regulation of intracellular signaling pathways that are critical for neuronal function.

Eigenschaften

IUPAC Name

2-(3-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-4-2-5-17(12-15)25-14-18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEQEUCJCJZZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.